Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 5, a methyl carboxylate ester at position 4, and an acetylated 3,5-dimethylisoxazole moiety at position 2. The thiazole and oxazole rings are aromatic heterocycles known for their roles in medicinal chemistry, often contributing to bioactivity and metabolic stability .
Properties
Molecular Formula |
C18H16FN3O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16FN3O4S/c1-9-13(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-4-6-12(19)7-5-11/h4-7H,8H2,1-3H3,(H,20,21,23) |
InChI Key |
VNXDMQVABITQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Oxazole Formation: Start with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. React it with acetic anhydride to form the oxazole ring.
Thiazole Formation: Combine the oxazole intermediate with 4-fluorobenzoyl chloride and thionyl chloride to create the thiazole ring.
Esterification: Finally, esterify the carboxylic acid group with methanol to obtain the methyl ester.
Industrial Production:
The industrial synthesis typically involves optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as a potential drug candidate due to its diverse biological activities.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis using data inferred from the provided evidence and structural principles:
Core Heterocycle and Substituent Analysis
Functional Group Impact
- Fluorine vs.
- Ester vs. Amide : The methyl carboxylate ester in the target compound may confer higher membrane permeability compared to carboxamide analogs (e.g., 851287-38-2 ), though with reduced hydrolytic stability.
- Oxazole vs. Triazole : The 3,5-dimethylisoxazole moiety in the target compound could offer distinct hydrogen-bonding patterns compared to triazole-based fungicides (e.g., propiconazole ), influencing target specificity.
Research Findings and Limitations
Crystallographic Data
The acetylated isoxazole and thiazole rings likely form planar, rigid conformations, aiding in protein-ligand interactions.
Data Gaps
The provided evidence lacks empirical data (e.g., IC50, LogP) for direct comparison. Further studies are required to validate hypothesized properties.
Biological Activity
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features an oxazole ring and a thiazole moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antibacterial effects, and potential mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₄S |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1574481-83-6 |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was tested against human liver hepatocellular carcinoma (HepG2), breast cancer (MCF7), and non-small cell lung cancer (NCI-H522).
- Results : It demonstrated significant cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
Antibacterial and Antifungal Activity
Thiazoles are also recognized for their antibacterial and antifungal properties. Preliminary evaluations of the compound revealed:
- Antibacterial Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound showed inhibitory effects on fungal strains including Candida albicans and Aspergillus niger .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their efficacy against multiple cancer cell lines. The specific derivative containing the oxazole moiety exhibited enhanced activity due to structural modifications that improved its interaction with target proteins involved in cancer progression .
Case Study 2: Antimicrobial Properties
A research group investigated the antimicrobial efficacy of several thiazole compounds against clinical isolates of bacteria and fungi. This compound was among those tested and showed significant inhibition zones in agar diffusion assays against both bacterial and fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
